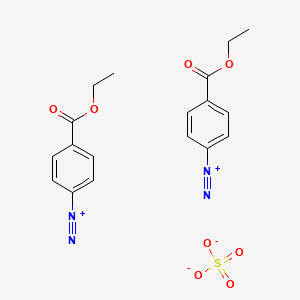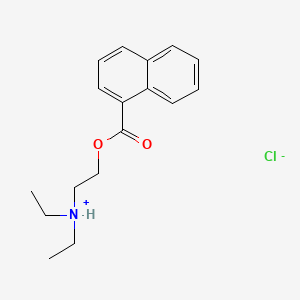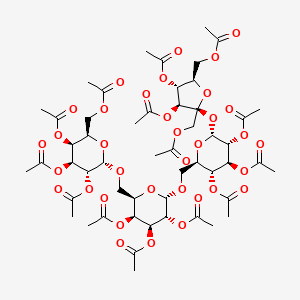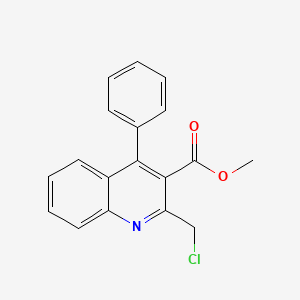
4,4'-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid is an organic compound with the molecular formula C16H12Cl2O6 It is a derivative of benzoic acid, where two benzoic acid molecules are connected via an ethylene glycol linker, and each benzoic acid moiety is substituted with a chlorine atom at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid typically involves the reaction of 3-chlorobenzoic acid with ethylene glycol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired bis-benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,4’-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid involves its interaction with molecular targets such as enzymes or receptors. The ethylene glycol linker and chlorine substituents may influence the compound’s binding affinity and specificity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(1,2-Ethanediylbis(oxy))bis(benzoic acid): Similar structure but without chlorine substituents.
4,4’-(1,2-Ethanediylbis(oxy))bis(2-chlorobenzoic acid): Chlorine substituents at the 2-position instead of the 3-position.
4,4’-(1,2-Ethanediylbis(oxy))bis(4-chlorobenzoic acid): Chlorine substituents at the 4-position.
Uniqueness
4,4’-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid is unique due to the specific positioning of chlorine atoms at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties and applications.
Eigenschaften
CAS-Nummer |
57101-71-0 |
|---|---|
Molekularformel |
C16H12Cl2O6 |
Molekulargewicht |
371.2 g/mol |
IUPAC-Name |
4-[2-(4-carboxy-2-chlorophenoxy)ethoxy]-3-chlorobenzoic acid |
InChI |
InChI=1S/C16H12Cl2O6/c17-11-7-9(15(19)20)1-3-13(11)23-5-6-24-14-4-2-10(16(21)22)8-12(14)18/h1-4,7-8H,5-6H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
BLTVSIJVJFEGQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)OCCOC2=C(C=C(C=C2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


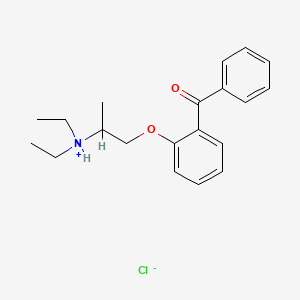
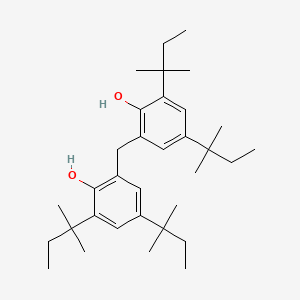
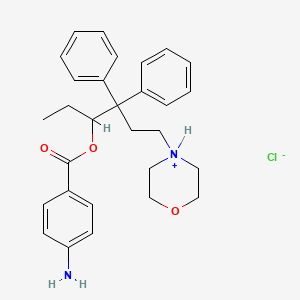

![4-[2-[(2-Hydroxypropyl)amino]ethyl]-alpha-methylpiperazine-1-ethanol](/img/structure/B13767018.png)

